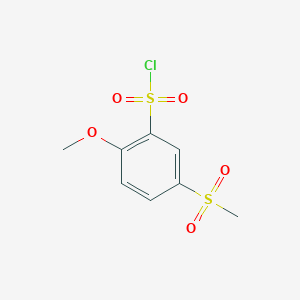

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

描述

BenchChem offers high-quality 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methoxy-5-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S2/c1-14-7-4-3-6(15(2,10)11)5-8(7)16(9,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXALTVDBABPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride: A Key Building Block for Drug Discovery

Introduction

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (CAS Number: 885052-33-5) is a highly functionalized aromatic compound that serves as a pivotal building block for researchers in medicinal chemistry and materials science.[1][2] Its unique structure is distinguished by the presence of two distinct sulfur-containing functional groups on a methoxy-substituted benzene ring: a highly reactive sulfonyl chloride and a stable, electron-withdrawing methanesulfonyl (sulfone) group. This bifunctionality makes it an exceptionally valuable reagent, offering a reactive "handle" for constructing complex molecular architectures while simultaneously imparting desirable physicochemical properties, such as improved metabolic stability and solubility, through the sulfone moiety.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, with a focus on its practical utility for professionals in drug development and scientific research.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application in synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The sulfonyl chloride group (-SO₂Cl) at position 1 is the primary site of reactivity. The methoxy group (-OCH₃) at position 2 and the methanesulfonyl group (-SO₂CH₃) at position 5 modulate the electronic properties of the ring and influence the overall characteristics of the molecule.

Caption: Chemical structure of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride.

Physicochemical Properties

The key properties of the compound are summarized below. This data is crucial for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 885052-33-5 | [1][2] |

| Molecular Formula | C₈H₉ClO₅S₂ | [1][2] |

| Molecular Weight | 284.73 g/mol | [2] |

| IUPAC Name | 2-methoxy-5-(methylsulfonyl)benzenesulfonyl chloride | [1] |

| Physical Form | Predicted to be a white to off-white crystalline powder or solid at room temperature. | Based on analogs[4][5] |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and reactive with protic solvents (e.g., water, alcohols, amines). | [6] |

| SMILES | COC1=CC=C(C=C1S(Cl)(=O)=O)S(C)(=O)=O | [1] |

| InChI | InChI=1S/C8H9ClO5S2/c1-14-7-4-3-6(15(2,10)11)5-8(7)16(9,12)13/h3-5H,1-2H3 | [1] |

Predicted Spectroscopic Profile

While specific spectral data is not publicly available, the structure allows for the prediction of key spectroscopic features essential for reaction monitoring and structural confirmation.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the three different substituents. Signals for the methoxy (-OCH₃) and methanesulfonyl (-SO₂CH₃) protons would appear as sharp singlets, likely in the 3.5-4.5 ppm and 3.0-3.5 ppm regions, respectively.

-

¹³C NMR: The spectrum would display eight unique carbon signals, including six for the aromatic ring and one for each of the methyl groups in the methoxy and methanesulfonyl functions.

-

IR Spectroscopy: Characteristic strong absorption bands would be observed for the S=O stretching of the sulfonyl chloride (approx. 1375 and 1185 cm⁻¹) and the sulfone group (approx. 1325 and 1150 cm⁻¹). A C-O stretching band for the methoxy group would also be present.

Synthesis and Purification

The most direct and industrially relevant method for preparing arylsulfonyl chlorides is the electrophilic chlorosulfonation of an appropriate aromatic precursor.[6][7]

Synthetic Strategy

The logical precursor for this synthesis is 1-methoxy-4-(methylsulfonyl)benzene. The reaction involves treating this precursor with a strong chlorosulfonating agent, such as chlorosulfonic acid, which introduces the -SO₂Cl group onto the aromatic ring. The directing effects of the existing methoxy (ortho-, para-directing) and methanesulfonyl (meta-directing) groups favor substitution at the position ortho to the methoxy group.

Sources

- 1. 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride - C8H9ClO5S2 | CSSB00000765147 [chem-space.com]

- 2. 885052-33-5|5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride|5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride|-范德生物科技公司 [bio-fount.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | 2224-67-1 [sigmaaldrich.com]

- 5. 5-Chloro-2-methoxybenzenesulfonyl Chloride 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (CAS 885052-33-5)

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic candidate. 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (CAS 885052-33-5) is a highly versatile, bifunctional reagent. Featuring both a reactive electrophilic sulfonyl chloride group and a stable, polar methylsulfonyl moiety, it is predominantly utilized for the parallel synthesis of sulfonamide libraries. This whitepaper provides a comprehensive analysis of its physicochemical properties, safety protocols, mechanistic behavior, and a self-validating experimental workflow for its application in drug development.

Structural & Physicochemical Profiling

The molecular architecture of CAS 885052-33-5 is defined by a central benzene ring substituted with three distinct functional groups:

-

Methoxy Group (-OCH₃) at C2 : Provides steric hindrance and acts as an electron-donating group via resonance, modulating the electronic environment of the aromatic ring.

-

Methylsulfonyl Group (-SO₂CH₃) at C5 : A strongly electron-withdrawing group that is chemically stable and serves as a potent hydrogen-bond acceptor in biological systems.

-

Sulfonyl Chloride Group (-SO₂Cl) at C1 : The primary reactive center, highly susceptible to nucleophilic attack by amines or alcohols[1].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride |

| Synonyms | 2-Methoxy-5-(methylsulfonyl)benzenesulfonyl chloride[2] |

| CAS Registry Number | 885052-33-5[1] |

| Molecular Formula | C₈H₉ClO₅S₂[1] |

| Molecular Weight | 284.73 g/mol |

| SMILES | COC1=CC=C(C=C1S(Cl)(=O)=O)S(C)(=O)=O[1] |

| InChIKey | YTXALTVDBABPNL-UHFFFAOYSA-N[1] |

| Storage Temperature | 2-8 °C (Under inert atmosphere)[2] |

MSDS & Critical Handling Causality

Sulfonyl chlorides are inherently reactive, and their handling requires strict adherence to safety and environmental controls to maintain reagent integrity and laboratory safety[3].

-

Hazard Classification : Corrosive. Causes severe skin burns and eye damage. Reacts violently with water[3].

-

The Causality of Moisture Sensitivity : Exposure to ambient humidity induces rapid hydrolysis of the sulfonyl chloride. Water acts as a nucleophile, converting the reagent into the corresponding unreactive sulfonic acid and releasing hydrogen chloride (HCl) gas ()[4]. This degradation not only destroys the electrophilic potential of the building block but also pressurizes sealed storage vessels, creating an explosion hazard.

-

Storage & Handling Protocol : The compound must be stored at 2-8 °C in a desiccator or under an inert atmosphere (Argon or Nitrogen) ()[2]. All transfers should be conducted using anhydrous techniques (e.g., Schlenk lines or glove boxes) to prevent atmospheric degradation.

Mechanistic Pathways in Drug Design

The primary synthetic utility of CAS 885052-33-5 is the generation of sulfonamides via reaction with primary or secondary amines. The reaction proceeds through a nucleophilic substitution pathway at the sulfur atom. Depending on the solvent polarity and the basicity of the amine, this occurs either via a concerted SN2 -like transition state or a stepwise mechanism involving a transient tetrahedral intermediate ()[5].

Nucleophilic substitution mechanism for sulfonamide synthesis.

Self-Validating Experimental Protocol: Sulfonylation of Amines

To ensure high yields and suppress side reactions (such as sulfonic anhydride formation or bis-sulfonylation), the following protocol is engineered with built-in causality and self-validation steps.

Step-by-step experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology

-

Preparation & Environmental Control : Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Causality: Anhydrous solvents are mandatory to outcompete the hydrolysis pathway of the sulfonyl chloride[5].

-

-

Base Addition : Add 2.5 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine.

-

Causality: The base scavenges the HCl byproduct. If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stalling the reaction ()[6].

-

-

Thermal Regulation : Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Sulfonylation is highly exothermic. Lowering the kinetic energy suppresses the formation of impurities and prevents the degradation of sensitive functional groups.

-

-

Electrophile Addition : Dissolve 1.1 equivalents of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride in a minimal volume of anhydrous DCM and add dropwise to the cooled mixture.

-

Propagation & Self-Validation : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation: Monitor the reaction via LC-MS or TLC. Diagnostic check : Spot the reaction mixture on wet pH paper; it must remain basic (pH > 8). If the pH drops, the base has been depleted, and the reaction will stall.

-

-

Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃.

-

Causality: NaHCO₃ is basic enough to neutralize residual HCl and hydrolyze unreacted sulfonyl chloride, but mild enough not to cleave the newly formed sulfonamide bond.

-

-

Isolation : Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to protonate and remove excess DIPEA and unreacted aliphatic amines into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Strategic Utility in Medicinal Chemistry

Incorporating the 5-methanesulfonyl-2-methoxyphenyl moiety into a drug scaffold offers distinct pharmacophoric advantages for drug development professionals:

-

Targeted Hydrogen Bonding : The methylsulfonyl group (-SO₂CH₃) is a powerful, highly directional hydrogen-bond acceptor. It is frequently utilized to anchor molecules within specific enzyme active sites or kinase hinge regions (a strategy famously employed in COX-2 inhibitors)[6].

-

Metabolic Robustness : Unlike amide or ester linkages, the sulfonamide bond is highly resistant to enzymatic cleavage by in vivo proteases and esterases, significantly extending the biological half-life of the therapeutic candidate.

-

Physicochemical Tuning : The juxtaposition of a lipophilic, sterically demanding methoxy group with a highly polar methylsulfonyl group allows medicinal chemists to finely tune the partition coefficient (LogP) and topological polar surface area (TPSA), optimizing both cellular permeability and aqueous solubility.

References

-

Chemspace Structure Database - 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride - C8H9ClO5S2 (CSSB00000765147). Chem-Space. URL: [Link]

-

MDPI - Molecules - Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. URL:[Link]

-

NIH PubMed Central - Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. URL:[Link]

Sources

- 1. 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride - C8H9ClO5S2 | CSSB00000765147 [chem-space.com]

- 2. 2-Methoxy-5-(methylsulfonyl)benzenesulfonyl chloride | 885052-33-5 [sigmaaldrich.com]

- 3. keyorganics.net [keyorganics.net]

- 4. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]

- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Mechanism of Action of 5-Methanesulfonyl-2-methoxybenzenesulfonamide Derivatives in Targeted Oncology

Executive Summary

The development of targeted therapeutics for the hypoxic tumor microenvironment (TME) relies heavily on exploiting unique metabolic vulnerabilities. The chemical building block 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (CAS: 885052-33-5) serves as a highly specialized electrophilic precursor for synthesizing primary sulfonamides. These derivatives act as potent, isoform-selective inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX) and XII. This whitepaper details the pharmacophore rationale, the molecular mechanism of action (MoA), and the self-validating experimental protocols required to evaluate these derivatives in preclinical oncology.

Chemical Scaffold & Pharmacophore Rationale

To achieve therapeutic efficacy, the highly reactive sulfonyl chloride moiety of 5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride must be converted into a primary sulfonamide ( −SO2NH2 ). This conversion transforms a synthetic intermediate into a bioactive pharmacophore designed via the "tail approach" for CA IX selectivity .

The rationally designed scaffold possesses three critical functional domains:

-

The Zinc-Binding Group (ZBG): The primary sulfonamide anion ( −SO2NH− ) acts as the quintessential ZBG. It coordinates directly with the catalytic Zn2+ ion in the CA active site, displacing the zinc-bound hydroxide ion essential for the hydration of CO2 .

-

The 2-Methoxy Group (Steric Gatekeeper): Positioned ortho to the sulfonamide, the methoxy group restricts the conformational flexibility of the molecule. It also acts as a hydrogen-bond acceptor, interacting with the conserved Thr199 residue, thereby anchoring the ZBG in the optimal geometry.

-

The 5-Methanesulfonyl Tail (Selectivity Filter): The bulky, polar yet lipophilic −SO2CH3 group extends toward the middle and outer rims of the active site. Cytosolic off-target isoforms (CA I and II) possess sterically restricted active sites (e.g., Phe131 in CA I). In contrast, the tumor-associated CA IX features a wider, more hydrophobic pocket (containing Val131 and Leu91). The 5-methanesulfonyl tail exploits this structural divergence, granting the derivative high affinity for CA IX while minimizing off-target toxicity .

Mechanism of Action: Targeting the Hypoxic TME

Solid tumors rapidly outgrow their vascular supply, leading to severe hypoxia. To survive this stress, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates the transmembrane metalloenzyme CA IX. CA IX catalyzes the rapid hydration of extracellular CO2 into bicarbonate ( HCO3− ) and protons ( H+ ). The bicarbonate is imported to maintain an alkaline intracellular pH (promoting survival and proliferation), while the protons acidify the extracellular space (promoting metastasis and immune evasion).

By selectively inhibiting CA IX, 5-methanesulfonyl-2-methoxybenzenesulfonamide derivatives collapse this pH-regulating mechanism. The blockade of bicarbonate production leads to rapid intracellular acidification, triggering caspase-mediated apoptosis, while the normalization of extracellular pH halts metastatic invasion .

Figure 1: Mechanism of Action of sulfonamide derivatives inhibiting CA IX in the hypoxic tumor microenvironment.

Quantitative Structure-Activity Relationship (SAR)

To validate the "tail approach" hypothesis, the inhibition constants ( KI ) of the synthesized derivative are compared against the clinically used standard, Acetazolamide (AAZ). The data demonstrates a profound shift in selectivity away from cytosolic isoforms toward transmembrane tumor-associated isoforms.

Table 1: Steady-State Inhibition Data of Human CA Isoforms ( KI in nM)

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor/Transmembrane) | hCA XII (Tumor/Transmembrane) |

| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 |

| 5-Methanesulfonyl-2-methoxy derivative | 4150.5 | 310.2 | 4.2 | 8.5 |

Note: A higher KI indicates weaker binding (less off-target toxicity), while a lower KI indicates stronger target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating workflow. The physiological reaction of CA is the hydration of CO2 ; therefore, traditional esterase assays are inadequate. We employ the Stopped-Flow CO2 Hydration Assay to capture true steady-state kinetics .

Figure 2: Step-by-step experimental workflow for validating the synthesized sulfonamide derivatives.

Protocol 1: Synthesis of the Primary Sulfonamide

Causality: The sulfonyl chloride precursor is highly electrophilic and unstable in biological media. Amination is required to generate the stable, zinc-binding primary sulfonamide.

-

Initiation: Dissolve 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Amination: Cool the reaction to 0°C using an ice bath. Dropwise, add an excess of 25% aqueous ammonium hydroxide ( NH4OH ) (5.0 eq). Crucial Step: The 0°C temperature and excess ammonia prevent the formation of unwanted secondary sulfonamide dimers.

-

Monitoring: Stir at room temperature for 4 hours. Confirm the complete consumption of the sulfonyl chloride via Thin Layer Chromatography (TLC).

-

Purification: Evaporate THF, extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4 . Purify via preparative HPLC to yield the active compound.

Protocol 2: Stopped-Flow CO2 Hydration Assay

Causality: This assay utilizes a pH indicator to monitor the rapid pH drop as CO2 is converted to protons, allowing for the precise calculation of KI values based on physiological substrate kinetics.

-

Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 (to maintain constant ionic strength) and 0.2 mM phenol red as the pH indicator.

-

Substrate Preparation: Prepare CO2 solutions ranging from 1.7 to 17 mM by bubbling pure CO2 gas into distilled water at 20°C.

-

Complex Formation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the synthesized sulfonamide derivative (0.1 nM to 10 μ M) for 15 minutes at room temperature.

-

Rapid Kinetic Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution.

-

Analysis: Monitor the absorbance at 557 nm for 10–100 seconds to capture the initial rate of the pH drop. Utilize Lineweaver-Burk plots to determine the steady-state kinetic parameters and the final KI .

References

-

Zulfiqar, N., et al. (2026). "Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications." Mathews Journal of Pharmaceutical Science. URL:[Link]

-

Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. URL:[Link]

-

Nocentini, A., et al. (2017). "Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases." ACS Medicinal Chemistry Letters. URL:[Link]

-

Combs, J., et al. (2023). "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." Molecules. URL:[Link]

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its presence in a molecule can confer a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1][4] The synthesis of novel sulfonamide derivatives remains a critical endeavor for researchers aiming to develop new therapeutic agents with improved efficacy and selectivity. This document provides a detailed protocol for the synthesis of sulfonamides utilizing 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, a versatile building block for accessing a diverse array of substituted sulfonamides.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and provides guidance on safety, purification, and characterization.

Core Reagent: 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride featuring both a methoxy and a methanesulfonyl group. These substituents offer opportunities for secondary interactions in drug-receptor binding and can influence the physicochemical properties of the final sulfonamide products.

Table 1: Properties of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

| Property | Value |

| Molecular Formula | C₈H₉ClO₄S₂ |

| Molecular Weight | 284.74 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents (e.g., THF, DCM, Acetone) |

| Reactivity | Reacts with nucleophiles, particularly amines and alcohols.[5] Moisture sensitive.[6] |

Reaction Mechanism and Workflow

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry.[2][7] The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[5] A base is typically employed to neutralize the hydrochloric acid byproduct.[2][5]

.

Caption: A general workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative sulfonamide using 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride and a primary amine.

Materials:

-

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent (e.g., THF or DCM, approximately 0.2 M concentration of the amine).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Table 2: Example Reagent Quantities for a 1 mmol Scale Reaction

| Reagent | Molar Equiv. | Amount |

| Amine (e.g., Aniline, MW: 93.13 g/mol ) | 1.0 | 93 mg |

| Triethylamine (MW: 101.19 g/mol , d=0.726 g/mL) | 1.2 | 168 µL |

| 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride | 1.1 | 313 mg |

| Anhydrous THF | - | 5 mL |

Safety and Handling Precautions

Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]

-

Fume Hood: All manipulations involving sulfonyl chlorides should be performed in a well-ventilated chemical fume hood.[6]

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[6] Ensure all glassware is thoroughly dried, and use anhydrous solvents.[8]

-

Quenching: Excess sulfonyl chloride must be carefully neutralized. A common method is the slow addition of the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[6]

-

Spill Management: In case of a small spill, cover it with a dry, inert absorbent material such as sand or soda ash.[6] Do not use water or combustible materials.[6]

Characterization of the Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.[10]

-

Infrared (IR) Spectroscopy: The presence of the sulfonamide group can be confirmed by characteristic stretching frequencies for the S=O bonds (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for primary and secondary sulfonamides).[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[10]

-

Melting Point: For crystalline solids, a sharp melting point is an indicator of purity.[2]

Troubleshooting Guide

Table 3: Common Issues and Solutions in Sulfonamide Synthesis

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture. Monitor progress by TLC/LC-MS.[8] |

| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere.[8] | |

| Presence of unreacted amine in the final product | Insufficient sulfonyl chloride or inefficient work-up. | Use a slight excess of the sulfonyl chloride. During work-up, ensure the wash with 1 M HCl is thorough to remove the basic amine. |

| Difficult purification | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification method.[8] |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the synthesis of novel sulfonamides using 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride. By understanding the underlying reaction mechanism and adhering to the safety and handling precautions, researchers can effectively utilize this versatile building block to expand their chemical libraries and advance the development of new therapeutic agents.

References

-

Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Coleparmer.com. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(48), 17458-17463. [Link]

-

Hinsberg reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-chemistry.org. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Orgsyn.org. [Link]

-

Quora. (2023, April 10). What is the method of analysis of sulphonamides?. Quora.com. [Link]

-

Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. YouTube. [Link]

-

SCIRP. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org. [Link]

-

Sulfonamide. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Elemental Workshop. (2020, May 19). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Fsis.usda.gov. [Link]

-

Vertex AI Search. (2020, April 3). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. [Link]

-

Vertex AI Search. (2026, February 7). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Handling & Synthesis of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

Welcome to the Application Scientist Troubleshooting Portal. 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile critical for synthesizing complex sulfonamide-based therapeutics. Due to its structural electronic properties, researchers frequently encounter severe yield losses via rapid hydrolysis to its corresponding sulfonic acid.

This guide provides field-proven, mechanistically grounded strategies to suppress hydrolysis during synthesis, workup, and storage.

Section 1: Mechanistic Insights into Hydrolysis (The "Why")

Q: Why does 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride hydrolyze so rapidly compared to simple benzenesulfonyl chloride? A: The vulnerability of this molecule lies in its electronic topography. Hydrolysis of arenesulfonyl chlorides does not proceed via a simple SN1 dissociation. Instead, it follows an addition-elimination ( SAN ) mechanism involving a pentacoordinate sulfur intermediate, where water molecules act cooperatively as both a nucleophile and a general base[1][2].

The 5-methanesulfonyl group ( −SO2CH3 ) is powerfully electron-withdrawing. This pulls electron density away from the sulfonyl chloride group, increasing the partial positive charge ( δ+ ) on the sulfur atom. Consequently, the activation energy required for the nucleophilic attack by water is significantly lowered, making the molecule exceptionally prone to hydrolysis even at room temperature[1].

Q: Does the ortho-methoxy group play a role in this instability? A: Yes. While methoxy groups are generally electron-donating via resonance, their inductive electron-withdrawing effect at the ortho position can further polarize the S−Cl bond. Additionally, steric crowding from the ortho-methoxy group can destabilize the ground state, subtly accelerating the expulsion of the chloride leaving group once the pentacoordinate transition state is formed[2].

Section 2: Troubleshooting Synthesis & Workup (The "How-To")

Q: I am synthesizing this compound via a Sandmeyer reaction. How can I prevent hydrolysis during the aqueous workup? A: The Sandmeyer chlorosulfonylation (using CuCl , SO2 / AcOH , or DABSO) inherently involves water[3][4]. To prevent hydrolysis, you must exploit physical chemistry—specifically, phase separation and kinetic control:

-

Aqueous Drown-Out: Quench the reaction mixture into vigorously stirred, ice-cold water (< 5 °C). Aryl sulfonyl chlorides have exceptionally low aqueous solubility. By forcing rapid precipitation, the product enters the solid state, drastically reducing the surface area exposed to the aqueous phase and physically shielding the bulk material from hydrolysis[3].

-

Strict Temperature Control: The activation energy for the SAN hydrolysis pathway is easily overcome at 25 °C. Maintaining the biphasic mixture strictly below 5 °C suppresses the kinetic rate of water's nucleophilic attack[3].

-

Rapid Extraction: Minimize contact time. Immediately extract the precipitated mixture with a cold, non-polar organic solvent (e.g., dichloromethane) to remove the product from the aqueous interface entirely[5].

Q: Can I avoid water entirely during the synthesis? A: Yes. If you are synthesizing the sulfonyl chloride from the corresponding 5-methanesulfonyl-2-methoxybenzenethiol, you can utilize an anhydrous oxidative chlorination route. Reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in strictly anhydrous solvents (e.g., anhydrous acetonitrile) with an anhydrous chloride source prevent the introduction of water entirely, eliminating the hydrolysis pathway[4].

Section 3: Standardized Experimental Protocols

Protocol A: Modified Sandmeyer Synthesis with Aqueous Drown-Out

Use this protocol when starting from 5-methanesulfonyl-2-methoxyaniline.

-

Diazotization: Suspend the aniline in 30% aqueous HCl and cool to -5 °C. Add a saturated aqueous solution of NaNO2 dropwise, maintaining the internal temperature strictly below 0 °C to prevent diazonium decomposition[3].

-

Chlorosulfonylation: Transfer the cold diazonium salt solution portion-wise to a mixture of CuCl2 and SO2 in acetic acid (or DABSO in water/acetonitrile) pre-cooled to 0 °C[4].

-

Aqueous Drown-Out (Critical): Once nitrogen gas evolution ceases, pour the reaction mixture slowly into a beaker of vigorously stirred crushed ice and water. Do not let the internal temperature exceed 5 °C. A white/pale-yellow precipitate of the sulfonyl chloride will form immediately[3].

-

Rapid Extraction: Within 5 minutes of precipitation, add ice-cold dichloromethane (DCM) to dissolve the solid. Transfer to a separatory funnel and separate the phases immediately[5].

-

Desiccation & Isolation: Wash the organic layer once with cold brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure on a rotary evaporator with the water bath set strictly below 30 °C[5]. Flush the receiving flask with Argon and store at -20 °C.

Protocol B: Anhydrous Oxidative Chlorination

Use this protocol when starting from the corresponding thiol or disulfide to bypass aqueous workups.

-

Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve 5-methanesulfonyl-2-methoxybenzenethiol in anhydrous acetonitrile.

-

Oxidation: Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (3.0 equiv) and tetrabutylammonium chloride (0.1 equiv) as a phase-transfer/chloride source.

-

Reaction: Stir the mixture at 0 °C for 1 hour. Monitor by LC-MS (quench an aliquot in dry methanol to observe the methyl sulfonate ester).

-

Workup: Evaporate the solvent under reduced pressure. Triturate the residue with anhydrous diethyl ether to precipitate the succinimide byproduct. Filter under an inert atmosphere and concentrate the filtrate to obtain the pure, anhydrous sulfonyl chloride.

Section 4: Quantitative Impact of Reaction Conditions

The table below summarizes the causality between workup conditions and the resulting yield, demonstrating the critical nature of kinetic control during isolation.

| Workup Condition | Internal Temp | Aqueous Contact Time | Yield of Sulfonyl Chloride (%) | Sulfonic Acid Byproduct (%) |

| Optimized Aqueous Drown-Out | < 5 °C | < 5 min | > 85% | < 5% |

| Delayed Extraction | < 5 °C | 60 min | 60% | 35% |

| Room Temp Quench | 25 °C | < 5 min | 45% | 50% |

| Anhydrous Oxidative Chlorination | 0 °C to RT | N/A (0 min) | > 90% | < 2% |

Section 5: Workflow Visualization

The following logic tree dictates the critical path for isolating highly reactive sulfonyl chlorides while bypassing the SAN hydrolysis pathway.

Workflow for the isolation of sulfonyl chlorides to prevent aqueous hydrolysis.

References

- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.

- Two Pathways of Arenesulfonyl Chlorides Hydrolysis - ResearchGate.

- Nucleophilic Substitution at Tetracoordinate Sulfur - PMC.

- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Improving Yield in 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride Coupling Reactions

Welcome to the technical support guide for reactions involving 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of sulfonamide coupling reactions.

Introduction

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is a key intermediate in pharmaceutical synthesis. The sulfonamide linkage it forms is a cornerstone of many therapeutic agents, including antibiotics and diuretics.[1][2][3] However, the inherent reactivity of the sulfonyl chloride group, while synthetically useful, also presents challenges.[4] This guide addresses common issues encountered during its coupling with primary and secondary amines, providing a framework for systematic troubleshooting and reaction optimization.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, reaction conditions, and mechanistic principles of coupling reactions with 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride.

Q1: What is the fundamental reaction mechanism for sulfonamide formation?

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is a classic and widely used method for forming the robust S-N bond.[5][6] The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[7]

Q2: How should 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride be handled and stored?

Like most sulfonyl chlorides, this reagent is sensitive to moisture.[8] Exposure to atmospheric humidity or water during a reaction will lead to hydrolysis, forming the corresponding and unreactive 5-methanesulfonyl-2-methoxybenzenesulfonic acid.[7][8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Handling: Use anhydrous solvents and oven-dried glassware. Perform reactions under an inert atmosphere to minimize exposure to moisture.[7]

Q3: What are the most common bases, and how do I choose the right one?

The base is critical for scavenging the generated HCl. The choice depends on the amine's reactivity and the desired reaction conditions.

-

Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst but may lead to chlorinated byproducts if the intermediate is susceptible to nucleophilic attack by the chloride ion.[9]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases commonly used in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][7] They are excellent choices for preventing side reactions.

-

4-Dimethylaminopyridine (DMAP): Used in catalytic amounts, DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially with less reactive amines or alcohols.[10]

Q4: Which solvents are recommended for this reaction?

Aprotic solvents are strongly preferred to avoid side reactions with the sulfonyl chloride.

-

Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of reactants.

-

Tetrahydrofuran (THF): Another excellent aprotic solvent. Ensure it is anhydrous.

-

Acetonitrile (ACN): A polar aprotic solvent suitable for these reactions.

-

Pyridine: Can be used as a solvent, particularly for less reactive amines where higher temperatures may be needed.

Avoid protic solvents like alcohols (methanol, ethanol), as they can react with the sulfonyl chloride to form undesired sulfonate ester byproducts.[7]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Problem 1: Low or No Product Formation

Symptoms: TLC or HPLC analysis shows predominantly unreacted starting materials (amine and/or sulfonyl chloride).

| Potential Cause | Underlying Reason & Verification | Recommended Solution |

| Degraded Sulfonyl Chloride | The sulfonyl chloride has hydrolyzed to sulfonic acid due to improper storage or exposure to moisture.[7][8] To verify, an analytical technique like HPLC can be used to check the purity of the starting material.[11] | Use a fresh bottle of the reagent or purify the existing stock if possible. Always handle under an inert atmosphere with anhydrous solvents.[7] |

| Low Amine Nucleophilicity | Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) react slowly.[5][7] | Increase the reaction temperature or consider using a more forcing solvent. The addition of a catalytic amount of DMAP (5-10 mol%) can significantly enhance reactivity.[10] |

| Insufficient Base | If less than one equivalent of base is used, the generated HCl will protonate the starting amine, shutting down the reaction. | Use at least 1.1-1.2 equivalents of a tertiary amine base like TEA or DIPEA. |

| Incorrect Stoichiometry | An error in weighing reactants can lead to an excess of one starting material and incomplete conversion. | Carefully re-verify all calculations and measurements. Use a calibrated balance. |

Problem 2: Significant Formation of a Highly Polar Byproduct

Symptoms: A new, very polar spot appears on the TLC plate (often remaining at the baseline), and the yield of the desired sulfonamide is low.

| Potential Cause | Underlying Reason & Verification | Recommended Solution |

| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride is reacting with water present in the solvent, reagents, or from atmospheric exposure.[7] The byproduct is the corresponding sulfonic acid, which is highly polar. | Rigorously dry all glassware in an oven before use. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Run the reaction under a nitrogen or argon atmosphere.[7] |

Problem 3: Formation of a Less Polar Byproduct (with Primary Amines)

Symptoms: When using a primary amine (R-NH₂), a new spot appears on TLC that is less polar than the desired mono-sulfonamide product.

| Potential Cause | Underlying Reason & Verification | Recommended Solution |

| Di-sulfonylation | The initially formed mono-sulfonamide (R-NH-SO₂R') still has a proton on the nitrogen. This proton can be removed by the base, allowing a second molecule of the sulfonyl chloride to react, forming a di-sulfonated byproduct (R-N(SO₂R')₂).[7] This is more likely if excess sulfonyl chloride is used or at high temperatures. | Use a 1:1 stoichiometry of amine to sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[7] Add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the reaction rate.[7] Monitor the reaction closely and stop it once the starting amine is consumed. |

Section 3: Visual Guides & Workflows

Reaction Pathways Diagram

This diagram illustrates the desired reaction to form the sulfonamide and the two most common side reactions.

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and resolve poor reaction outcomes systematically.

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Coupling with a Primary/Secondary Amine

This protocol provides a reliable starting point for optimization.

Materials:

-

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

-

Primary or secondary amine (1.0 equiv.)

-

Triethylamine (TEA) (1.2 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Add triethylamine (1.2 equiv.) to the solution.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[7]

Protocol 2: Standard Aqueous Workup Procedure

Procedure:

-

Once the reaction is complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess acid.

-

Water (H₂O).

-

Saturated aqueous sodium chloride (brine) to aid in phase separation.[8]

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

References

- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. (2025). Benchchem.

- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). Benchchem.

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.

- Formation of the Tertiary Sulfonamide C(sp 3 )–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. (2021). ACS Publications.

- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (n.d.). ACS Combinatorial Science.

- Technical Support Center: Sulfonylation Reactions. (2025). Benchchem.

- SAFETY DATA SHEET - Benzene sulfonyl chloride. (2025). Sigma-Aldrich.

- Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride. (2025). Benchchem.

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC.

- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.

- Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.

- SAFETY DATA SHEET - 5-Bromo-2-methoxybenzenesulfonyl Chloride. (2025). TCI Chemicals.

- METHANESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015). Loba Chemie.

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting degradation of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride during storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (CAS: 885052-33-5) 1. As a highly reactive electrophilic building block, this compound is notorious for rapid degradation during storage. The following troubleshooting guide addresses the root causes of this instability, analytical methods for verification, and field-proven protocols for handling and salvaging degraded material.

I. Troubleshooting & FAQs

Q1: Why does this specific sulfonyl chloride degrade so rapidly during routine storage?

Causality & Mechanism: The degradation of sulfonyl chlorides is primarily driven by moisture-induced hydrolysis 2. The sulfur atom in the sulfonyl chloride group is naturally electrophilic. In 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, this electrophilicity is severely amplified by the strongly electron-withdrawing 5-methanesulfonyl ( −SO2CH3 ) group on the aromatic ring. This functional group pulls electron density away from the sulfonyl chloride moiety, lowering the activation energy required for nucleophilic attack. When exposed to even trace amounts of ambient humidity, water acts as a nucleophile, displacing the chloride ion to form the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas 3.

Logical mechanism of moisture-driven hydrolysis in sulfonyl chlorides.

Q2: How can I visually and analytically confirm that my batch has degraded?

Visual Cues: Intact material is typically a white to pale yellow solid. Significant darkening (turning brown or black) or a "hissing" sound upon opening the vial (due to HCl gas buildup) are definitive signs of decomposition 4. Analytical Pitfalls: Direct LC-MS analysis of sulfonyl chlorides is fundamentally flawed because the aqueous mobile phase will hydrolyze the compound on the column, yielding a false positive for degradation. To accurately assess purity, you must perform a pre-column derivatization (see Protocol 1 ).

Table 1: Comparative Data of Intact vs. Degraded Material

| Parameter | Intact Sulfonyl Chloride | Hydrolyzed Degradant (Sulfonic Acid) |

| Physical Appearance | White to pale yellow powder | Dark yellow, brown, or black solid/oil |

| Headspace Pressure | Normal / Neutral | High (HCl gas evolution) |

| Solubility (DCM) | Highly soluble | Poorly soluble (forms acidic networks) |

| LC-MS (Morpholine Deriv.) | Forms sulfonamide adduct (+ 86 Da) | Unreactive; elutes as free sulfonic acid |

| Storage Half-life (25°C, Air) | < 24 hours | N/A (Stable end-product) |

| Storage Half-life (-20°C, Ar) | > 12 months | N/A |

Q3: What are the absolute best practices for storing this compound?

To prevent hydrolysis, the strict exclusion of water and thermal energy is mandatory 4. Repeated freeze-thaw cycles and condensation from opening cold vials in humid air are the primary culprits of batch loss.

Optimal handling and storage workflow for moisture-sensitive sulfonyl chlorides.

II. Experimental Protocols

Protocol 1: Self-Validating Purity Assessment via Morpholine Derivatization

Causality: Because sulfonyl chlorides hydrolyze during standard reverse-phase LC-MS, we must "lock" the intact sulfonyl chloride into a stable sulfonamide prior to injection. Morpholine is chosen because it is highly nucleophilic, reacts instantaneously, and adds a distinct mass shift (+86 Da) that easily differentiates the intact starting material from any pre-existing sulfonic acid degradant.

Step-by-Step Methodology:

-

Preparation: In a moisture-free environment (e.g., glovebox), dissolve 2.0 mg of the suspected 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride in 0.5 mL of anhydrous acetonitrile in a dry 1.5 mL autosampler vial.

-

Derivatization: Add 10 µL of anhydrous morpholine (a vast molar excess) directly to the solution.

-

Reaction: Cap the vial and vortex for 60 seconds at room temperature. The reaction is quantitative and immediate.

-

Quenching & Dilution: Dilute the mixture with 0.5 mL of LC-MS grade methanol to quench any unreacted morpholine and solubilize the mixture for the column.

-

Analysis: Inject 1 µL into the LC-MS.

-

Validation: Calculate the ratio of the morpholine-sulfonamide adduct (representing the intact sulfonyl chloride) against the free sulfonic acid peak (representing the degraded material). If the sulfonic acid peak exceeds 5%, proceed to Protocol 2.

Protocol 2: Salvage & Re-chlorination of Degraded Material

Causality: If your batch has hydrolyzed into 5-methanesulfonyl-2-methoxybenzene-1-sulfonic acid, it is not lost. You can regenerate the highly reactive electrophile using oxalyl chloride. N,N-Dimethylformamide (DMF) is added as a catalyst; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that efficiently converts the inert sulfonic acid back into the active sulfonyl chloride.

Step-by-Step Methodology:

-

Setup: Transfer the degraded solid to a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

-

Suspension: Suspend the solid in anhydrous dichloromethane (DCM) using a ratio of 10 mL DCM per 1 gram of material. (Note: The sulfonic acid will likely remain partially insoluble at this stage).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Syringe in 3.0 equivalents of anhydrous oxalyl chloride dropwise.

-

Catalysis: Add 2 to 3 drops of anhydrous DMF. Self-Validation Check: You should immediately observe the evolution of gas (CO₂, CO, and HCl). This visual cue confirms the catalytic cycle has initiated.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 3 hours. The reaction is complete when the solid fully dissolves into a clear/pale yellow solution and gas evolution completely ceases.

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to strip away the DCM and excess oxalyl chloride.

-

Final Polish: To ensure all trace HCl and oxalyl chloride are removed, co-evaporate the resulting residue twice with 5 mL of anhydrous toluene. The resulting solid is your regenerated 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, ready for immediate use or proper inert storage.

III. References

-

5-methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride - C8H9ClO5S2 Chemspace URL: [Link]

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention HoriazonChemical URL: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride Against Other Methoxybenzene Derivatives

For researchers, scientists, and professionals in drug development, the selection of building blocks for novel chemical entities is a critical decision that profoundly impacts the synthetic route and the ultimate biological activity of the target molecule. Substituted benzenesulfonyl chlorides are a cornerstone in medicinal chemistry, primarily for the synthesis of sulfonamides, a privileged scaffold in a wide array of therapeutics.[1] This guide provides an in-depth comparative analysis of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, benchmarking its reactivity and potential applications against other relevant methoxybenzene derivatives.

The strategic placement of a methanesulfonyl group on the phenyl ring is anticipated to significantly modulate the reactivity of the sulfonyl chloride moiety and impart desirable physicochemical properties to the resulting sulfonamide derivatives. The potent electron-withdrawing nature of the methylsulfonyl group is a key feature that distinguishes this reagent from other methoxy-substituted analogues.[2]

Understanding the Reactivity of Aryl Sulfonyl Chlorides: A Theoretical Framework

The reactivity of an aryl sulfonyl chloride in nucleophilic substitution reactions, most commonly with amines to form sulfonamides, is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -SO₂Me, -NO₂, -Cl) increase the partial positive charge on the sulfur atom of the sulfonyl chloride. This enhanced electrophilicity leads to a faster rate of reaction with nucleophiles.

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the sulfur atom, thus slowing down the reaction rate.

The influence of these substituents on the reaction rate can often be predicted and quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[3]

Steric Effects:

Bulky substituents located ortho to the sulfonyl chloride group can sterically hinder the approach of the nucleophile, potentially reducing the reaction rate. However, in some cases, ortho substituents can enforce a conformation that is more favorable for reaction, leading to an unexpected rate enhancement.

The interplay of these electronic and steric factors determines the overall reactivity profile of a given sulfonyl chloride derivative.

Comparative Analysis of Methoxybenzene Sulfonyl Chloride Derivatives

For this comparative guide, we will evaluate 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride against a selection of other methoxybenzene derivatives that are commonly utilized in organic synthesis.

| Compound Name | Structure | Key Substituents | Predicted Relative Reactivity |

| 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride | -SO₂Me (strong EWG), -OCH₃ (EDG) | Very High | |

| 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | -Cl (EWG), -OCH₃ (EDG) | High | |

| 2-Methoxy-5-methylbenzenesulfonyl chloride | -CH₃ (weak EDG), -OCH₃ (EDG) | Moderate | |

| 4-Methoxybenzenesulfonyl chloride | -OCH₃ (EDG) | Low | |

| Benzenesulfonyl chloride (Reference) | None | Baseline |

Reactivity Profile Discussion:

-

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride: The presence of the strongly electron-withdrawing methanesulfonyl group at the 5-position is expected to render this compound the most reactive among the selected derivatives. While the 2-methoxy group is electron-donating, its effect is likely to be overcome by the powerful inductive and resonance withdrawal of the methanesulfonyl group. This high reactivity can be advantageous for reactions with weakly nucleophilic amines or for achieving high yields in a shorter reaction time.

-

2-Chloro-5-methoxybenzene-1-sulfonyl chloride: The chloro group is also an electron-withdrawing substituent, thus this derivative is predicted to be more reactive than the parent benzenesulfonyl chloride. Its reactivity will be less than that of the methanesulfonyl analogue due to the comparatively weaker electron-withdrawing nature of chlorine.

-

2-Methoxy-5-methylbenzenesulfonyl chloride: With two electron-donating groups (methoxy and methyl), this compound is expected to be less reactive than benzenesulfonyl chloride. The combined donating effects reduce the electrophilicity of the sulfur center.

-

4-Methoxybenzenesulfonyl chloride: The single electron-donating methoxy group in the para position will decrease the reactivity of this sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.

Experimental Protocols for Comparative Sulfonamide Synthesis

To empirically benchmark the reactivity of these sulfonyl chlorides, a standardized protocol for sulfonamide synthesis should be employed. The following protocol provides a robust framework for such a comparison.

Objective: To compare the yield and reaction time for the synthesis of N-benzylsulfonamides from various methoxybenzene sulfonyl chloride derivatives.

Materials:

-

Benzylamine

-

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

-

2-Chloro-5-methoxybenzene-1-sulfonyl chloride

-

2-Methoxy-5-methylbenzenesulfonyl chloride

-

4-Methoxybenzenesulfonyl chloride

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Caption: A generalized workflow for the comparative synthesis and analysis of sulfonamides.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve the respective sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour) to determine the time to completion.

-

Work-up: Once the reaction is complete, quench by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Analysis: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

By executing this protocol for each sulfonyl chloride derivative, a direct comparison of reaction times and yields can be obtained, providing valuable empirical data to support the theoretical predictions of reactivity.

Application in Drug Discovery: The Role of the Methanesulfonyl Group

The incorporation of a methanesulfonyl group into a drug candidate can offer several advantages, making 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride a particularly interesting building block.[2]

-

Improved Physicochemical Properties: The methylsulfonyl group is a strong hydrogen bond acceptor and can increase the polarity of a molecule. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]

-

Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug.[2]

-

Modulation of Acidity: The electron-withdrawing nature of the methanesulfonyl group can influence the pKa of nearby acidic or basic centers, which can be fine-tuned for optimal target engagement.

-

Enhanced Target Binding: The polar nature of the sulfone can introduce additional hydrogen bonding interactions with the target protein, potentially increasing binding affinity and selectivity.

Conceptual Pathway for Drug Design:

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride

Introduction: The Imperative of Structural Verification in Synthesis

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the cornerstone of reliable research. While various analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its capacity to provide detailed, atom-level information about molecular structure and connectivity.[1][2] This guide provides a comprehensive framework for the validation of synthesized 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, a compound featuring a complex substitution pattern on a benzene ring.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride presents a unique electronic environment. The benzene ring is trisubstituted with two potent electron-withdrawing groups (a sulfonyl chloride and a methanesulfonyl group) and one strong electron-donating group (a methoxy group). This arrangement dictates a predictable, yet distinct, pattern of chemical shifts and coupling constants.

The predictions below are synthesized from established substituent effects on benzene rings and spectral data from related compounds such as anisole, methanesulfonyl chloride, and various substituted benzenesulfonyl chlorides.[3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and two singlets in the aliphatic region for the methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | 7.30 - 7.45 | d | Jmeta ≈ 2.5 Hz | This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -SO₂CH₃ group, resulting in a relatively upfield shift for an aromatic proton in this environment. It appears as a doublet due to meta-coupling with H-5. |

| H-4 | 8.15 - 8.30 | dd | Jortho ≈ 8.8 Hz, Jmeta ≈ 2.5 Hz | Positioned between the -OCH₃ and -SO₂CH₃ groups, this proton experiences both shielding and deshielding effects. It is split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-3. |

| H-6 | 8.40 - 8.55 | d | Jortho ≈ 8.8 Hz | This proton is ortho to the strongly electron-withdrawing -SO₂Cl group and para to the -SO₂CH₃ group, making it the most deshielded aromatic proton. It appears as a doublet due to ortho-coupling with H-5. |

| -OCH₃ | 3.95 - 4.10 | s | N/A | The chemical shift is typical for a methoxy group attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons. |

| -SO₂CH₃ | 3.20 - 3.35 | s | N/A | The strong deshielding effect of the sulfonyl group shifts these protons downfield relative to a standard methyl group. The multiplicity is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals: six for the aromatic carbons and two for the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 (-SO₂Cl) | 140 - 143 | Quaternary carbon attached to the sulfonyl chloride group. Significant downfield shift due to the electronegativity of sulfur and chlorine. |

| C-2 (-OCH₃) | 160 - 163 | Quaternary carbon bonded to oxygen, resulting in a strong downfield shift, characteristic of methoxy-substituted aromatic carbons. |

| C-3 | 115 - 118 | Shielded by the ortho-methoxy group. |

| C-4 | 128 - 131 | Aromatic CH carbon influenced by adjacent substituents. |

| C-5 (-SO₂CH₃) | 138 - 141 | Quaternary carbon attached to the methanesulfonyl group, resulting in a downfield shift. |

| C-6 | 133 - 136 | Deshielded by the adjacent C-1 and C-5 carbons bearing electron-withdrawing groups. |

| -OCH₃ | 56 - 58 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| -SO₂CH₃ | 44 - 46 | Aliphatic carbon attached to a sulfonyl group, showing a characteristic downfield shift.[5] |

Comparative Analysis: Differentiating from Potential Impurities

A critical aspect of spectral validation is ensuring the absence of signals from starting materials or potential side products. For the synthesis of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride, likely impurities could include unreacted starting materials or isomers. The NMR spectrum of the purified product should be compared against these possibilities. For instance, if the synthesis started from 2-methoxy-5-methylsulfonylaniline, residual signals from this precursor would be readily identifiable. The absence of characteristic signals for alternative isomers (e.g., 3-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride) would further corroborate the desired product's regiochemistry.

Workflow for Spectroscopic Validation

The process of validating a synthesized compound using NMR spectroscopy is a systematic workflow. It begins with careful sample preparation and proceeds through data acquisition, processing, and detailed interpretation, culminating in a definitive structural confirmation.

Sources

- 1. The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]

Comparative Stability of 5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl Chloride in Aprotic Solvents: A Technical Guide

Executive Summary & Chemical Context

5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride (CAS: 885052-33-5) is a bifunctionalized, highly reactive electrophilic building block utilized extensively in the synthesis of complex sulfonamides and pharmaceutical intermediates (1[1]). Structurally, the presence of the strongly electron-withdrawing methanesulfonyl group (-SO₂Me) at the 5-position significantly amplifies the electrophilicity of the sulfonyl chloride moiety.

While this electronic activation makes it an exceptionally efficient reagent for coupling with sterically hindered or weakly nucleophilic amines, it simultaneously renders the compound highly vulnerable to solvolysis and degradation. Consequently, the choice of aprotic solvent during storage, handling, and reaction execution is the single most critical variable in preventing premature decomposition.

Mechanistic Drivers of Instability in Aprotic Media

To optimize synthetic yields, researchers must understand the specific degradation pathways that occur even in nominally "anhydrous" aprotic environments.

-

Hydrolysis via Trace Moisture: Sulfonyl chlorides are notoriously moisture-sensitive. Even in aprotic solvents, trace ambient water acts as a nucleophile, triggering an exothermic hydrolysis reaction that yields the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas (2[2]). Solvents with high hygroscopicity (like THF and MeCN) accelerate this pathway if not rigorously kept under an inert atmosphere.

-